molecular formula C3H3ClN4O2 B1393614 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide CAS No. 199292-14-3

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1393614
M. Wt: 162.53 g/mol
InChI Key: FUHUDBAMAQACLV-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .


Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is 103.510 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nucleosides: Nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, including variants of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, were prepared using an acid-catalyzed fusion procedure, indicating their potential in nucleoside chemistry (Naik, Witkowski, & Robins, 1974).
  • Ester Cleavage Properties: Synthetic hydroxybenzotriazoles, related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, demonstrated significant ester cleavage properties in cationic surfactant micelles. This could suggest applications in catalytic processes and material science (Bhattacharya & Praveen Kumar, 2005).

Biological Activity

  • Anticancer Potential: Novel anticancer nucleosides based on 1,2,4-triazole nucleosides and derivatives of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide have been synthesized, showing promise in cancer research (Lei et al., 2014).
  • Antiviral Activity: Compounds related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, specifically triazole carboxamide nucleosides, have demonstrated significant antiviral activity against herpes and measles viruses (Revankar, Solan, Robins, & Witkowski, 1981).
  • Antimicrobial Properties: Novel 1H-1,2,3-triazole-4-carboxamides, structurally related to 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, were found to have antimicrobial activities against various bacterial and fungal strains, suggesting potential use in the development of new antimicrobial agents (Pokhodylo et al., 2021).

Safety And Hazards

While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUDBAMAQACLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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